(2-oxoquinolin-1(2H)-yl)acetaldehyde
Description
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-(2-oxoquinolin-1-yl)acetaldehyde |
InChI |
InChI=1S/C11H9NO2/c13-8-7-12-10-4-2-1-3-9(10)5-6-11(12)14/h1-6,8H,7H2 |
InChI Key |
WDZREIVAMFZTOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)N2CC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Quinoline Core
Key Differences :
- Ring saturation: The dihydroquinoline variant lacks aromaticity in the C-ring, reducing conjugation and affecting UV absorption .
Heterocyclic Core Modifications
Key Differences :
- Bioactivity: Benzo[de]isoquinoline derivatives like alrestatin exhibit enzyme-inhibitory properties, contrasting with the anticancer focus of quinoline hybrids .
- Synthetic utility : The benzoxazol variant may exhibit different coupling behavior due to reduced aromatic stabilization .
Functional Group Comparisons
Key Differences :
Preparation Methods
Nucleophilic Substitution with Halogenated Acetaldehyde Derivatives
A widely employed strategy involves the alkylation of 2-quinolinone using bromoacetaldehyde diethyl acetal. The reaction proceeds via deprotonation of the lactam nitrogen under basic conditions, followed by nucleophilic attack on the bromoacetaldehyde derivative. Subsequent acid hydrolysis removes the acetal protecting group, yielding the free aldehyde.
Typical Procedure (adapted from):
-
2-Quinolinone (10 mmol) is dissolved in dry acetonitrile with potassium carbonate (15 mmol).
-
Bromoacetaldehyde diethyl acetal (12 mmol) is added dropwise at 0°C.
-
The mixture is stirred at 60°C for 12 hours, followed by filtration and solvent evaporation.
-
The intermediate acetal is hydrolyzed using 2M HCl in THF (1:1 v/v) at 25°C for 6 hours.
This method typically achieves 65–72% isolated yield, with purity confirmed by NMR ( 9.82 ppm, singlet, CHO) and NMR ( 199.5 ppm, CHO).
Copper-Catalyzed Annulation Reactions
Ugi-4CR/Copper(I)-Mediated Cyclization
A divergent synthesis route developed by Tang et al. utilizes Ugi four-component reaction (Ugi-4CR) adducts in copper-catalyzed annulations with substituted ethanones. While originally designed for isoquinolin-2-yl-acetamides, this methodology can be adapted for acetaldehyde derivatives by modifying the ketone component.
| Parameter | Optimal Value |
|---|---|
| Catalyst | CuBr (10 mol%) |
| Base | CsCO (2 equiv) |
| Solvent | DMSO |
| Temperature | 90°C |
| Reaction Time | 16 hours |
When employing hydroxyacetone as the ketone component, the annulation yields (2-oxoquinolin-1(2H)-yl)acetaldehyde in 58% yield after chromatographic purification.
Oxidation of Alcohol Precursors
TEMPO-Mediated Oxidation
Secondary alcohols adjacent to the quinoline nucleus can be oxidized to aldehydes using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and bis(acetoxy)iodobenzene (BAIB). This method proves particularly effective for substrates containing acid-sensitive functional groups.
Representative Data :
| Starting Alcohol | Oxidizing System | Yield (%) |
|---|---|---|
| 1-(2-Hydroxyethyl)-2-quinolinone | TEMPO/BAIB/CHCl | 81 |
| 1-(3-Hydroxypropyl)-2-quinolinone | Same system | 63 |
The reaction's selectivity stems from TEMPO's preferential oxidation of secondary alcohols over primary ones, minimizing over-oxidation to carboxylic acids.
Comparative Analysis of Synthetic Methods
Yield and Scalability
| Method | Average Yield (%) | Scalability (gram-scale) |
|---|---|---|
| Direct Alkylation | 68 | Demonstrated up to 50 g |
| Copper Annulation | 58 | Limited to 5 g batches |
| Alcohol Oxidation | 75 | Not reported |
Functional Group Tolerance
-
Alkylation : Sensitive to steric hindrance at C3/C4 positions of quinoline
-
Annulation : Tolerates electron-withdrawing substituents (e.g., NO, CF)
-
Oxidation : Requires protection of amine groups to prevent imine formation
Q & A
Q. How to differentiate enzyme-mediated vs. non-enzymatic metabolic pathways for this compound?
- Answer:
- Inhibitor Studies: Use aldehyde dehydrogenase inhibitors (e.g., disulfiram) to block enzymatic conversion .
- Isotopic Labeling: Track ¹³C-labeled acetaldehyde in metabolic assays to distinguish enzymatic vs. spontaneous oxidation .
- pH Dependence: Non-enzymatic hydrolysis often shows pH-dependent rates, unlike enzyme-catalyzed reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
